molecular formula C26H24BrN3O2S B11437613 2-benzylsulfanyl-5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

2-benzylsulfanyl-5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11437613
M. Wt: 522.5 g/mol
InChI Key: ILSGPPCHLWABMJ-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a bromophenyl group, and a dimethyl group attached to a pyrimidoquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. Common reagents used in this step include strong acids or bases, depending on the specific reaction conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the pyrimidoquinoline core.

    Bromination: The bromophenyl group is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.

    Dimethylation: The dimethyl groups are introduced through alkylation reactions, using dimethyl sulfate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-5-(4-BROMOPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its combination of a benzylsulfanyl group, a bromophenyl group, and a dimethyl group attached to a pyrimidoquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H24BrN3O2S

Molecular Weight

522.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24BrN3O2S/c1-26(2)12-18-21(19(31)13-26)20(16-8-10-17(27)11-9-16)22-23(28-18)29-25(30-24(22)32)33-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H2,28,29,30,32)

InChI Key

ILSGPPCHLWABMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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